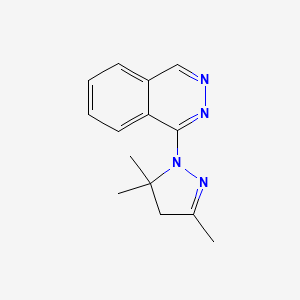
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine is a compound that belongs to the class of pyrazoles and phthalazines Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phthalazines are bicyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antibacterial, anticancer, and anti-inflammatory agents . In the textile industry, pyrazoline derivatives are used as fluorescent whitening agents . Additionally, this compound has applications in high-tech fields such as laser dyes and fluorescent probes .
Mechanism of Action
The mechanism of action of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism of action can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be compared with other similar compounds such as 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles and 3,5,5-trimethyl-2-pyrazoline . These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles are known for their excellent fluorescence properties and are used in photoluminescent materials
Properties
CAS No. |
63768-14-9 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(3,5,5-trimethyl-4H-pyrazol-1-yl)phthalazine |
InChI |
InChI=1S/C14H16N4/c1-10-8-14(2,3)18(17-10)13-12-7-5-4-6-11(12)9-15-16-13/h4-7,9H,8H2,1-3H3 |
InChI Key |
ODTAVMJSCQMZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


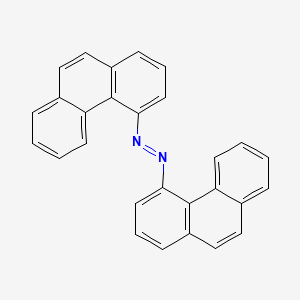

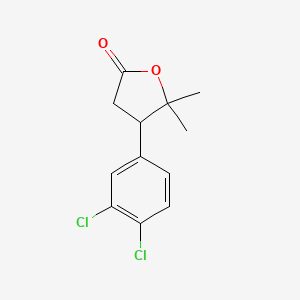
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
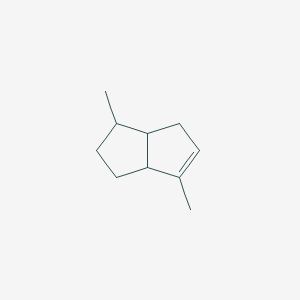
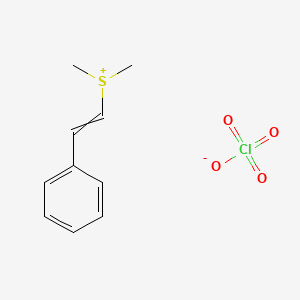
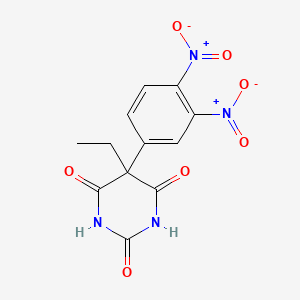
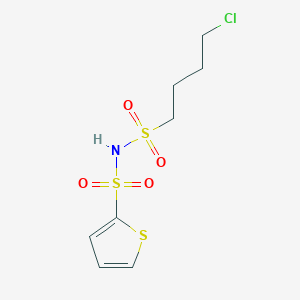
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
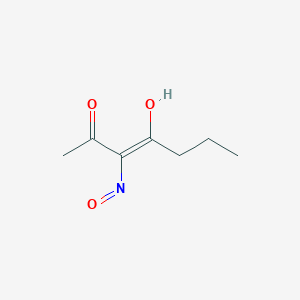
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
